4-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-phenyl-5(4H)-isoxazolone
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Overview
Description
Synthesis Analysis
Synthesis of 4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-3-phenyl-5(4H)-isoxazolone and related derivatives often involves multicomponent reactions, including 1,3-dipolar cycloadditions and subsequent modifications. For instance, the synthesis of highly functionalized isoxazolones can be achieved through domino reactions, starting from nitrile oxides and alkylidenes, providing a convenient route for generating diverse isoxazolone frameworks (Ruano, Fajardo, & Martín, 2005). Furthermore, palladium-catalyzed insertion reactions have been employed to construct aminomethylidene isoxazolone derivatives, illustrating the compound's versatility in organic synthesis (Zhu, Xu, Wang, & Ji, 2019).
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
The compound has been utilized in the synthesis of new chemical entities through microwave-assisted methods. For instance, derivatives synthesized using this compound have shown significant antioxidant, antitumor, and antimicrobial activities. Such methods offer rapid synthesis and have potential applications in developing new pharmaceuticals and agrochemicals (El‐Borai et al., 2013).
Synthesis of Bis-Pyrazolyl-Thiazoles
Research on the synthesis of bis-pyrazolyl-thiazoles incorporating this compound has revealed potent anti-tumor agents. These studies are crucial for the development of new therapeutic agents against specific cancer cell lines, demonstrating the compound's role in advancing cancer research (Gomha et al., 2016).
Electropolymerization and Electrochemical Applications
The compound is also instrumental in the electropolymerization processes to create self-assembled monolayers for improving the properties of poly(pyrrole) layers. These applications are significant in the development of advanced materials with specific electrochemical properties (Schneider et al., 2017).
Continuous Flow Photochemical Synthesis
Innovative research into continuous flow photochemical synthesis using this compound has led to the development of isoxazole-5(4H)-ones with notable larvicidal activity against Aedes aegypti. This signifies its potential application in public health for controlling mosquito populations (Sampaio et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4E)-4-[(1-methylpyrrol-2-yl)methylidene]-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-9-5-8-12(17)10-13-14(16-19-15(13)18)11-6-3-2-4-7-11/h2-10H,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEMNOJZZFMWAG-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C(=NOC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/2\C(=NOC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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